molecular formula C18H20ClNO3S B586495 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione CAS No. 1239610-72-0

5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione

Cat. No.: B586495
CAS No.: 1239610-72-0
M. Wt: 365.872
InChI Key: DBBGLVJTGXKCHY-LFIBNONCSA-N
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Description

5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a thiazolidinedione core, which is a common structural motif in various pharmacologically active molecules, particularly those with antidiabetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione typically involves the following steps:

    Formation of the Thiazolidinedione Core: The thiazolidinedione core can be synthesized through the reaction of thiourea with chloroacetic acid, followed by cyclization.

    Substitution Reaction: The core is then subjected to a substitution reaction with 3-chloro-4-(2-cyclohexylethoxy)benzaldehyde under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinedione ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidinedione ring, potentially forming alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound is of interest due to its potential interactions with various biological targets, which could lead to the development of new therapeutic agents.

Medicine

In medicine, the thiazolidinedione core is known for its antidiabetic properties, and derivatives of this compound are investigated for their potential to treat conditions such as type 2 diabetes.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism, making the compound a potential candidate for antidiabetic drugs.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity in type 2 diabetes patients.

Uniqueness

What sets 5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione apart is its unique substitution pattern on the aromatic ring, which may confer distinct pharmacological properties compared to other thiazolidinedione derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(5E)-5-[[3-chloro-4-(2-cyclohexylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-14-10-13(11-16-17(21)20-18(22)24-16)6-7-15(14)23-9-8-12-4-2-1-3-5-12/h6-7,10-12H,1-5,8-9H2,(H,20,21,22)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBGLVJTGXKCHY-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747318
Record name (5E)-5-{[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239610-72-0
Record name (5E)-5-{[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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